4-[4-(1H-imidazol-2-yl)phenoxy]aniline
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Overview
Description
4-[4-(1H-imidazol-2-yl)phenoxy]aniline is a compound that features an imidazole ring, a phenoxy group, and an aniline moiety Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline typically involves the reaction of 4-(1H-imidazol-2-yl)phenol with aniline under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phenoxy linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-imidazol-2-yl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of a nitro group can produce the corresponding amine .
Scientific Research Applications
4-[4-(1H-imidazol-2-yl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the phenoxy and aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-2-yl)phenol
- 4-(1H-imidazol-2-yl)aniline
- 4-(1H-imidazol-2-yl)benzoic acid
Uniqueness
4-[4-(1H-imidazol-2-yl)phenoxy]aniline is unique due to the presence of both the phenoxy and aniline groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[4-(1H-imidazol-2-yl)phenoxy]aniline |
InChI |
InChI=1S/C15H13N3O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-17-9-10-18-15/h1-10H,16H2,(H,17,18) |
InChI Key |
HIKSXNYETJNKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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